![molecular formula C21H15F2N3OS B2952686 3-(4-fluorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 902911-46-0](/img/structure/B2952686.png)
3-(4-fluorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound that is extensively studied for its potential application in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions are the main focus of
Scientific Research Applications
Antibacterial and Antifungal Activities
Research has demonstrated the effectiveness of new 2-(4/3-substitutedbenzyl)thieno[2,3-d]pyrimidin-4(3H)-ones and their derivatives in exhibiting significant antibacterial and antifungal activities. These compounds were synthesized and tested against selected strains of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. The findings indicated that certain derivatives showed higher antifungal activity than fluconazole against Candida fungus species, while others exhibited better antibacterial activity against various bacteria (Kahveci et al., 2020).
Anticancer Potential
The synthesis of new fluorinated coumarin–pyrimidine hybrids has been explored for their potent anticancer properties. Through microwave-assisted synthesis, these compounds have been evaluated against human cancer cell lines, showing significant cytotoxicity. Notably, some compounds displayed remarkable activity, comparable or even superior to the standard drug Cisplatin, against specific cancer cell lines, indicating their potential as effective anticancer agents (Hosamani et al., 2015).
Antitubercular Agents
Research into benzocoumarin-pyrimidine hybrids has unveiled their promise as novel antitubercular agents. These compounds, synthesized under microwave irradiation, demonstrated potent in-vitro antitubercular activity. One compound, in particular, showed outstanding activity against the M.tb H37Rv strain with minimal cytotoxicity, highlighting its potential as a lead for new antitubercular therapies (Reddy et al., 2015).
Anti-HIV-1 Activity
The anti-HIV-1 activity of 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one has been studied, showing that specific derivatives inhibit the reproduction of type 1 human immunodeficiency virus in vitro. This research indicates a potential pathway for developing new therapeutic agents against HIV-1 (Novikov et al., 2004).
Anti-inflammatory and Antinociceptive Activities
A new series of thiazolo[3,2-a]pyrimidine derivatives has been synthesized and evaluated for their anti-inflammatory and antinociceptive activities. The studies conducted showed significant activities in these areas, suggesting these compounds as candidates for further development into novel analgesic and anti-inflammatory drugs (Alam et al., 2010).
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-[(2-fluorophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3OS/c22-16-9-7-14(8-10-16)12-26-20(27)17-5-3-11-24-19(17)25-21(26)28-13-15-4-1-2-6-18(15)23/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSILVMTYJWNEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(C=CC=N3)C(=O)N2CC4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2952604.png)
![2-(3-Chlorophenoxy)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2952605.png)
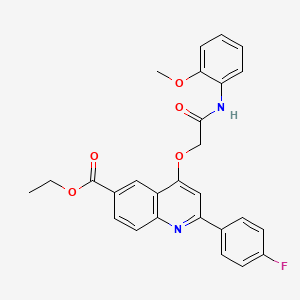
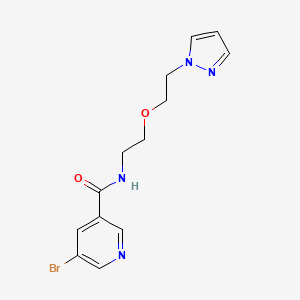
![2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2952610.png)
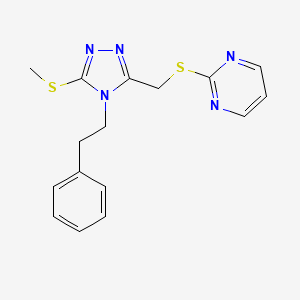
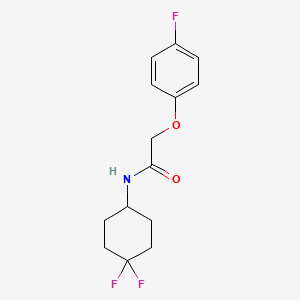
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2952614.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2952615.png)
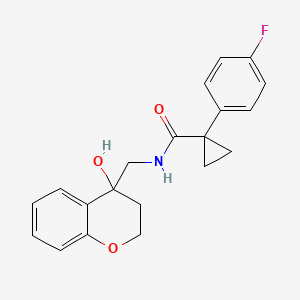

![2-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2952622.png)
![6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2952624.png)
![1-{1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}-2,2,2-trifluoro-1-ethanone](/img/structure/B2952626.png)